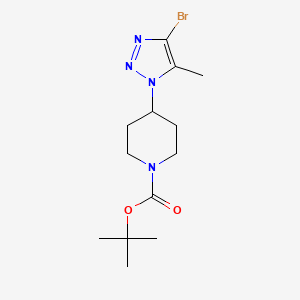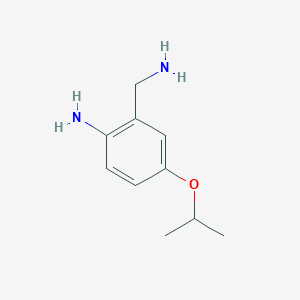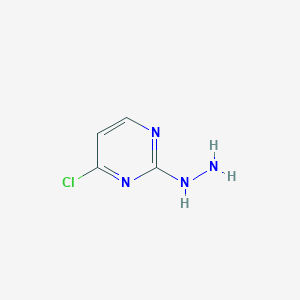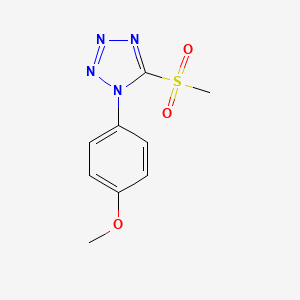![molecular formula C9H7ClN2O2 B13674901 Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,5-a]pyridine core. The presence of a chloro substituent at the 6-position and a carboxylate ester group at the 3-position further defines its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The esterification of the carboxylic acid group is achieved using methanol in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation: The imidazo[1,5-a]pyridine core can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,5-a]pyridines.
Oxidation: Formation of imidazo[1,5-a]pyridine N-oxides.
Reduction: Formation of imidazo[1,5-a]pyridine-3-carboxamides or alcohols.
Applications De Recherche Scientifique
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-tuberculosis agents and other antimicrobial drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or bind to receptors, disrupting essential biological processes. The chloro substituent and carboxylate ester group play crucial roles in enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
- Methyl 6-Chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate
Uniqueness
Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the chloro substituent and the carboxylate ester group significantly influence its pharmacokinetic properties and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
methyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-4-7-3-2-6(10)5-12(7)8/h2-5H,1H3 |
Clé InChI |
NWFVBSOUCNKROH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2N1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)


![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)


![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)





